molecular formula C16H11O6- B1261709 Kaempferide(1-)

Kaempferide(1-)

Cat. No. B1261709
M. Wt: 299.25 g/mol
InChI Key: SQFSKOYWJBQGKQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferide(1-) is conjugate base of kaempferide arising from selective deprotonation of the 3-hydroxy group. It is a conjugate base of a kaempferide.

Scientific Research Applications

Efficient Production in Escherichia coli Coculture

Kaempferide, a natural flavonoid with nutraceutical and medicinal applications, has been successfully produced in Escherichia coli cocultures. This innovative approach overcomes challenges in microbial production of complex flavonoids. A U-shaped division pattern in the coculture system led to significantly higher productivity of kaempferide, showcasing a promising method for producing valuable natural products (Qiu et al., 2022).

Cardiovascular Disease Treatment

Kaempferide demonstrated potential in treating cardiovascular diseases, specifically in a rat model of myocardial ischemia/reperfusion injury. The compound improved cardiac function, reduced myocardial injury, and modulated several biomarkers and pathways, indicating a protective role against cardiovascular diseases (Wang et al., 2017).

Treatment of Various Diseases

Kaempferide, also known as kaempferol-3, has shown effectiveness in treating multiple diseases, including inflammation-induced conditions, cancer, liver injury, and obesity. Its anti-inflammatory properties contribute to its therapeutic potential in a range of diseases (Ren et al., 2019).

Cancer Therapy

Research on kaempferide in human lung cancer cells (A549) revealed its ability to induce apoptosis and cell cycle arrest, primarily through ROS-mediated signaling pathways. This positions kaempferide as a promising candidate for lung cancer treatment (Li et al., 2020).

Neuroprotective Effects

Kaempferide showed neuroprotective effects in a mouse model of Alzheimer's disease, suggesting its potential in treating cognitive decline and neurodegeneration. Its mechanism of action involves alleviating oxidative stress and enhancing specific signaling pathways in the brain (Yan et al., 2019).

Antiproliferative Activity in Cancer

Kaempferide Mannich base derivatives were synthesized and tested for their antiproliferative activity on various human cancer cell lines. These derivatives showed potent activity, outperforming cis-platin in some cases, indicating kaempferide's potential in cancer therapy (Nguyen et al., 2015).

Pharmacokinetic Study in Rats

A study developed a robust method for determining kaempferide in rat plasma, facilitating pharmacokinetic studies and understanding its distribution and metabolism in biological systems (Lv et al., 2015).

Osteolysis Prevention

Kaempferide was effective in preventing titanium particle-induced osteolysis in mice, primarily through the suppression of the JNK signaling pathway. This suggests its potential use in treating osteoclast-related diseases (Jiao et al., 2017).

Molecular Docking Studies

Molecular docking studies of kaempferide against cytochrome P450 enzymes revealed insights into its inhibitory mechanism, highlighting its clinical implications in treating various diseases (Harikrishnan & Madivanane, 2020).

NAFLD Treatment

Kaempferide has shown efficacy in treating nonalcoholic fatty liver disease (NAFLD) by attenuating lipid accumulation and oxidative stress in HepG2 cells. Its mechanism involves the modulation of lipid metabolism-related proteins and signaling pathways (Tie et al., 2021).

Resistance to Fusarium Oxysporum in Carnation

A kaempferide triglycoside was identified in carnations, showing strong activity against fungal parasites. This suggests its role in the plant's resistance to Fusarium oxysporum infection (Curir et al., 2001).

Glycolipid Metabolism Improvement

Kaempferide improved glycolipid metabolism disorder in high-fat-diet-fed mice, indicating its role in treating metabolic diseases like obesity and diabetes. The underlying mechanisms involve activation of PPARγ and its downstream signaling pathways (Zeng et al., 2020).

properties

Product Name

Kaempferide(1-)

Molecular Formula

C16H11O6-

Molecular Weight

299.25 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-3-olate

InChI

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3/p-1

InChI Key

SQFSKOYWJBQGKQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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